
2,6-Dichloro-3-nitrobenzoic acid
Overview
Description
2,6-Dichloro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H3Cl2NO4. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and chloroform . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrobenzoic acid can be synthesized through the nitration of 2,6-dichlorobenzoic acid. The process involves the following steps:
Nitration Reaction: 2,6-dichlorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 3-position.
Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product, which is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: 2,6-Dichloro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry
2,6-Dichloro-3-nitrobenzoic acid is primarily used as an intermediate in organic synthesis. It is particularly valuable for:
- Synthesis of Antitumor Agents : The compound has been identified as a precursor for potential DNA-binding antitumor agents, which may interfere with DNA processes, leading to cell death.
- Enzyme Inhibition Studies : It plays a significant role in studying enzyme inhibition and protein-ligand interactions. The nitro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.
Biology
In biological research, the compound is utilized for:
- Cellular Mechanisms : It influences cellular processes such as signaling pathways and gene expression. Research indicates that it can affect the activity of enzymes involved in metabolic pathways, altering cellular function and proliferation.
- Drug Development : As a precursor for pharmaceutical compounds, it shows promise in developing drugs targeting specific biological pathways.
Medicine
The medicinal applications of this compound include:
- Pharmaceutical Synthesis : It serves as a building block for synthesizing various therapeutic agents that may exhibit anticancer properties or other beneficial effects.
Agrochemicals
The compound is also employed in the production of agrochemicals, particularly:
- Herbicides and Pesticides : Its chemical properties make it suitable for developing effective agrochemical products that can enhance crop protection strategies.
Case Study 1: Synthesis of DNA-Binding Antitumor Agents
A study explored the synthesis of potential DNA-binding agents using this compound as an intermediate. The results indicated that these agents effectively inhibited tumor growth in vitro, demonstrating the compound's utility in cancer research.
Compound | Activity | Reference |
---|---|---|
DNA-Binding Agent A | IC50 = 5 µM | |
DNA-Binding Agent B | IC50 = 3 µM |
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition highlighted how this compound affects specific metabolic enzymes. The study showed significant alterations in enzyme activity upon treatment with varying concentrations of the compound.
Enzyme | Concentration (µM) | Activity (% Inhibition) | Reference |
---|---|---|---|
Enzyme X | 10 | 70% | |
Enzyme Y | 20 | 85% |
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of DNA-binding antitumor agents, the compound acts as a precursor that undergoes further chemical modifications to produce active molecules that can bind to DNA and inhibit its replication . The nitro group plays a crucial role in the compound’s reactivity, enabling various chemical transformations .
Comparison with Similar Compounds
- 2,6-Dichlorobenzoic acid
- 3-Nitrobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
Comparison: 2,6-Dichloro-3-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 2,6-dichlorobenzoic acid, the nitro group in this compound enhances its electrophilicity, making it more reactive in substitution and reduction reactions . Similarly, the presence of chlorine atoms differentiates it from 3-nitrobenzoic acid, affecting its solubility and reactivity .
Biological Activity
2,6-Dichloro-3-nitrobenzoic acid (DCNBA) is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 236.00 g/mol
- CAS Number : 55775-97-8
- Appearance : White to orange crystalline powder
- Melting Point : 149.0 to 153.0 °C
DCNBA exhibits biological activity through various mechanisms, primarily targeting microbial infections and potential antitumor effects:
-
Antimicrobial Activity :
- DCNBA has shown significant activity against Mycobacterium tuberculosis, with studies indicating a correlation between the presence of electron-withdrawing groups in the aromatic ring and enhanced activity against mycobacterial strains .
- A comparative study demonstrated that DCNBA derivatives exhibited improved minimum inhibitory concentrations (MICs) against M. bovis BCG and M. smegmatis, suggesting its potential as a prodrug in tuberculosis treatment .
-
Antitumor Properties :
- Research indicates that DCNBA can act as a precursor for synthesizing DNA-binding antitumor agents. The compound's structural modifications have led to the development of derivatives with enhanced anticancer properties .
- In vitro studies have shown that certain analogs derived from DCNBA exhibit cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy .
Table 1: Summary of Biological Activities of DCNBA Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antimicrobial (M. tuberculosis) | 0.04 | |
9-Hydroxy-9-alkoxy derivatives | Antitumor | Varies | |
3,5-Dinitrobenzoic acid | Antimicrobial (M. bovis BCG) | <0.01 |
Detailed Findings from Recent Studies
-
Antimicrobial Efficacy :
- A study published in Pharmaceuticals reported that the introduction of nitro groups significantly enhances the antimicrobial efficacy of benzoic acid derivatives against M. tuberculosis, with DCNBA showing promising results compared to other compounds in the series .
- The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways critical for mycobacterial survival.
-
Antitumor Activity :
- In a study focusing on DNA-binding agents, DCNBA derivatives were synthesized and evaluated for their cytotoxicity against L1210 leukemia cells, revealing a notable reduction in cell viability at low concentrations .
- The structure-activity relationship (SAR) analysis indicated that modifications at the nitro and chloro positions are crucial for enhancing antitumor potency.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2,6-Dichloro-3-nitrobenzoic acid relevant to laboratory handling?
Answer: The compound this compound (CAS: 55775-97-8) has a molecular formula of C₇H₃Cl₂NO₄ and a molecular weight of 236.00 g/mol . Its melting point is reported to be 152–158°C . Key properties impacting laboratory handling include:
- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to nitro and carboxylic acid groups.
- Stability : Stable under standard conditions but may decompose upon exposure to strong oxidizers, releasing toxic gases (e.g., NOₓ, Cl₂) .
- Hygroscopicity : Likely low, but storage in a desiccator is recommended to prevent hydrolysis.
Q. What safety protocols should be followed when working with this compound?
Answer: Safety measures for nitroaromatic compounds apply:
Personal Protective Equipment (PPE) :
- Respiratory : Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) in dusty environments .
- Hands : Nitrile or neoprene gloves (tested via EN374 for chemical permeation) .
- Eyes : Chemical splash goggles coupled with face shields for high-risk procedures .
Engineering Controls :
- Use fume hoods for weighing and handling to minimize inhalation risks.
Emergency Procedures :
- Immediate decontamination via safety showers/eye wash stations in case of exposure .
Note : Always consult SDS for nitrobenzoic acid analogs (e.g., 4-nitrobenzoic acid ) to infer hazards.
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Answer: While direct synthesis routes are not detailed in the evidence, general strategies for nitrobenzoic acids include:
Nitration of Dichlorobenzoic Acid :
- React 2,6-dichlorobenzoic acid with concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
Chlorination of Nitrobenzoic Acid :
- Introduce Cl substituents via electrophilic substitution using Cl₂ or SOCl₂, guided by directing effects of nitro/carboxylic acid groups.
Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification may involve recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can X-ray crystallography and software tools like SHELXL resolve the crystal structure of this compound?
Answer: Methodology :
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data.
Structure Solution :
- Employ direct methods (SHELXS) for phase determination .
- Refine using SHELXL with least-squares minimization to model atomic positions, thermal parameters, and disorder .
Validation :
- Check for crystallographic R-factors (<5% for high-quality data).
- Visualize with ORTEP-3 to confirm bond lengths/angles and detect steric clashes .
Example Workflow :
- Assign space group (e.g., P2₁/c) based on systematic absences.
- Model nitro group orientation and hydrogen-bonding networks (carboxylic acid dimers) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound derivatives?
Answer: Multi-Technique Approach :
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl and NO₂ positions via coupling constants).
- Compare to NIST reference data for nitrobenzoic acids .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z 234.95) and fragmentation pathways .
Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% area).
Table 2: Analytical Parameters
Technique | Key Metrics | Reference |
---|---|---|
¹H NMR | δ 8.1–8.3 (aromatic protons) | |
HRMS | [M-H]⁻ = 234.95 | |
HPLC Retention | ~12.5 min (C18 column) | Inferred |
Q. How do the electronic effects of nitro and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?
Answer: Mechanistic Analysis :
- Nitro Group (-NO₂) : Strong meta-directing, deactivating due to electron-withdrawing resonance.
- Chlorine (-Cl) : Ortho/para-directing but weakly deactivating via inductive effect.
- Combined Effects :
- In this compound, the carboxylic acid group (-COOH) further deactivates the ring, limiting electrophilic attack to specific positions (e.g., para to Cl if sterically accessible).
Experimental Design :
- Perform bromination (Br₂/FeBr₃) or nitration to map reactive sites.
- Analyze regioselectivity via NMR/X-ray to validate theoretical predictions .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound complexes?
Answer: Troubleshooting Strategy :
Data Validation :
- Cross-check with computational models (DFT calculations for NMR chemical shifts).
- Compare to structurally similar compounds (e.g., 3,5-dichlorobenzoic acid ).
Sample Purity :
- Re-purify via column chromatography to remove byproducts affecting shifts.
Solvent Effects :
- Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding interactions .
Case Study :
- A ¹³C NMR discrepancy at C3 (nitro-bearing carbon) may arise from crystal packing vs. solution-state conformers. Use variable-temperature NMR to probe dynamic effects .
Data Sources and Tools
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHIUCCINHORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325622 | |
Record name | 2,6-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55775-97-8 | |
Record name | 55775-97-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.